molecular formula C13H17F3O2 B15166547 4-Methyl-4-phenyl-2-(trifluoromethyl)pentane-1,2-diol CAS No. 611230-92-3

4-Methyl-4-phenyl-2-(trifluoromethyl)pentane-1,2-diol

Cat. No.: B15166547
CAS No.: 611230-92-3
M. Wt: 262.27 g/mol
InChI Key: GBVZSKCGAAQWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-4-phenyl-2-(trifluoromethyl)pentane-1,2-diol is an organic compound characterized by the presence of a trifluoromethyl group, a phenyl group, and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and a radical initiator . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-phenyl-2-(trifluoromethyl)pentane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

4-Methyl-4-phenyl-2-(trifluoromethyl)pentane-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-4-phenyl-2-(trifluoromethyl)pentane-1,2-diol involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1-phenyl-2-pentanone: Similar in structure but lacks the trifluoromethyl group.

    2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group but differs in the overall structure.

Uniqueness

4-Methyl-4-phenyl-2-(trifluoromethyl)pentane-1,2-diol is unique due to the combination of its trifluoromethyl group and hydroxyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring high stability and specific reactivity .

Properties

CAS No.

611230-92-3

Molecular Formula

C13H17F3O2

Molecular Weight

262.27 g/mol

IUPAC Name

4-methyl-4-phenyl-2-(trifluoromethyl)pentane-1,2-diol

InChI

InChI=1S/C13H17F3O2/c1-11(2,10-6-4-3-5-7-10)8-12(18,9-17)13(14,15)16/h3-7,17-18H,8-9H2,1-2H3

InChI Key

GBVZSKCGAAQWCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(CO)(C(F)(F)F)O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.